molecular formula C18H26BNO3 B1403323 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine CAS No. 1386860-56-5

1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine

Cat. No. B1403323
M. Wt: 315.2 g/mol
InChI Key: BGHSUBKESHIKCN-UHFFFAOYSA-N
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Description

The compound “1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine” is a chemical compound. However, specific details about this compound are not readily available1.



Synthesis Analysis

The synthesis of similar compounds involves the use of tetramethyl-1,3,2-dioxaborolane derivatives2. However, the specific synthesis process for “1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound, as a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed by various spectroscopic methods and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations align with the crystallographic data, providing insights into its molecular structure and physicochemical properties (Huang et al., 2021).

  • Conformational Analysis : The study also includes a detailed conformational analysis, using DFT to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing more about the compound's properties (Huang et al., 2021).

Polymer Synthesis

  • Polymers Containing IsoDPP Units : Research has described the synthesis and properties of polymers containing isoDPP units, which are relevant due to their colored and photophysical properties. These polymers show potential for various applications due to their solubility and molecular weight characteristics (Welterlich, Charov & Tieke, 2012).

  • Catalysis in Polymer Synthesis : The compound plays a role in catalysis, particularly in the preparation of diastereomeric derivatives of pyrrolidine for polymer synthesis. This research highlights its significance in enantioselective catalysis and structural chemistry of polymers (Nagel & Nedden, 1997).

Advanced Material Applications

  • Fluorescence Probe Development : A study focused on the design of an organic thin-film fluorescence probe, where the compound's boron ester function was crucial for detecting hydrogen peroxide. This application is significant in explosive detection, indicating potential in security and environmental monitoring (Fu et al., 2016).

  • Coordination Polymer Formation : The compound is used in synthesizing coordination polymers, specifically with cobalt, leading to a two-dimensional structure with potential applications in material science and catalysis (Al-Fayaad et al., 2020).

properties

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-13-12-14(16(21)20-10-6-7-11-20)8-9-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHSUBKESHIKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124016
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine

CAS RN

1386860-56-5
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386860-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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